REACTION_SMILES
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[Br:27][N:28]1[C:29](=[O:30])[CH2:31][CH2:32][C:33]1=[O:34].[C:35]([Cl:36])([Cl:37])([Cl:38])[Cl:39].[C:9]([O:10][O:11][C:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH2:1]([CH3:2])[c:3]1[n:4][cH:5][cH:6][cH:7][cH:8]1>>[CH:1]([CH3:2])([c:3]1[n:4][cH:5][cH:6][cH:7][cH:8]1)[Br:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccccn1
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Name
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Type
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product
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Smiles
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CC(Br)c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |